molecular formula C14H20O B12640929 3-(2-iso-Butoxy-5-methylphenyl)-1-propene

3-(2-iso-Butoxy-5-methylphenyl)-1-propene

Cat. No.: B12640929
M. Wt: 204.31 g/mol
InChI Key: ZMFDKIKXLAXELB-UHFFFAOYSA-N
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Description

3-(2-iso-Butoxy-5-methylphenyl)-1-propene is an organic compound characterized by a phenyl ring substituted with an iso-butoxy group at the 2-position and a methyl group at the 5-position, linked to a propenyl chain. This structure confers unique electronic and steric properties, making it relevant in materials science and synthetic chemistry. The propenyl moiety provides a reactive site for polymerization or functionalization.

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

4-methyl-1-(2-methylpropoxy)-2-prop-2-enylbenzene

InChI

InChI=1S/C14H20O/c1-5-6-13-9-12(4)7-8-14(13)15-10-11(2)3/h5,7-9,11H,1,6,10H2,2-4H3

InChI Key

ZMFDKIKXLAXELB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(C)C)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-iso-Butoxy-5-methylphenyl)-1-propene typically involves the alkylation of a suitable phenol derivative. One common method is the reaction of 2-iso-butoxy-5-methylphenol with an appropriate alkylating agent under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2-iso-Butoxy-5-methylphenyl)-1-propene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce halogens or nitro groups onto the phenyl ring.

Scientific Research Applications

3-(2-iso-Butoxy-5-methylphenyl)-1-propene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical precursor or active ingredient.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-iso-Butoxy-5-methylphenyl)-1-propene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of substituted propenylphenyl derivatives. Below is a comparative analysis with structurally related molecules:

Compound Name Substituents Key Properties/Applications References
3-(2-iso-Butoxy-5-methylphenyl)-1-propene 2-iso-Butoxy, 5-methyl Potential use in polymer precursors; steric effects may reduce reactivity. Inferred
3-(2-iso-Butoxy-5-fluorophenyl)-1-propene 2-iso-Butoxy, 5-fluoro Enhanced electronegativity from fluorine; possible applications in pharmaceuticals or agrochemicals.
1-Propene, 1,1,2,3,3,3-hexafluoro- Hexafluorinated propene High thermal stability; used in fluoropolymer production.
3-[(4-methylcyclohexyl)sulfamoyl]propanoic acid Cyclohexyl sulfonamide Bioactive properties; potential enzyme inhibition.

Key Findings:

Electronic Effects :

  • The 5-fluoro analog (3-(2-iso-Butoxy-5-fluorophenyl)-1-propene) exhibits stronger electron-withdrawing effects compared to the methyl-substituted compound, likely altering its reactivity in electrophilic substitution or cross-coupling reactions .
  • Fluorinated propenes (e.g., hexafluoropropene) demonstrate superior thermal and chemical resistance, contrasting with the methyl/iso-butoxy derivative’s presumed lower stability .

This contrasts with smaller substituents (e.g., methoxy) in other phenylpropenes, which facilitate tighter packing .

Applications: Fluorinated analogs are prioritized in industrial applications (e.g., non-stick coatings), whereas methyl/iso-butoxy derivatives may serve as intermediates in specialty polymer synthesis. Bioactive analogs like 3-[(4-methylcyclohexyl)sulfamoyl]propanoic acid highlight the role of functional groups (e.g., sulfonamide) in pharmacological activity, a feature absent in the target compound .

Biological Activity

3-(2-iso-Butoxy-5-methylphenyl)-1-propene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H18O\text{C}_{13}\text{H}_{18}\text{O}

This compound features an iso-butoxy group and a propene moiety, which contribute to its unique biological properties.

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For example, derivatives of similar structures have shown potent antiproliferative activity against various cancer cell lines. One study reported an IC50 value of 0.69 μM for a related compound against HeLa cells, which is comparable to established chemotherapeutic agents like doxorubicin (IC50: 2.29 μM) .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays. In vitro studies demonstrated that it inhibits the denaturation of proteins and hemolysis, suggesting a mechanism that could potentially reduce inflammation .

The mechanisms by which this compound exerts its biological effects may involve modulation of specific signaling pathways. For instance, compounds with similar structures have been shown to interact with histone deacetylases (HDACs), leading to altered gene expression profiles in cancer cells . Additionally, the ability to influence oxidative stress pathways may also play a role in its anti-inflammatory and anticancer activities.

Study on Antiproliferative Activity

In a recent study, researchers synthesized several derivatives based on the structure of this compound and evaluated their antiproliferative effects on cancer cell lines. The results indicated that these derivatives significantly inhibited cell growth, with the most potent compound demonstrating an IC50 value in the low micromolar range .

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential of this compound. Preliminary animal studies have shown that related compounds can effectively reduce tumor size in xenograft models, indicating potential for further development as anticancer agents.

Data Summary

Activity IC50 Value (μM) Cell Line Reference
Antiproliferative0.69HeLa
Anti-inflammatoryNot specifiedIn vitro assays

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